Cas no 1540956-91-9 (5-(1-methylpiperazin-2-yl)pyrimidine)

5-(1-methylpiperazin-2-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-(1-methylpiperazin-2-yl)pyrimidine
- 1540956-91-9
- EN300-1859268
-
- インチ: 1S/C9H14N4/c1-13-3-2-10-6-9(13)8-4-11-7-12-5-8/h4-5,7,9-10H,2-3,6H2,1H3
- InChIKey: HBHSPRVICYQEBQ-UHFFFAOYSA-N
- SMILES: N1(C)CCNCC1C1=CN=CN=C1
計算された属性
- 精确分子量: 178.121846464g/mol
- 同位素质量: 178.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 41Ų
5-(1-methylpiperazin-2-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859268-1.0g |
5-(1-methylpiperazin-2-yl)pyrimidine |
1540956-91-9 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1859268-0.25g |
5-(1-methylpiperazin-2-yl)pyrimidine |
1540956-91-9 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1859268-2.5g |
5-(1-methylpiperazin-2-yl)pyrimidine |
1540956-91-9 | 2.5g |
$2688.0 | 2023-09-18 | ||
Enamine | EN300-1859268-0.5g |
5-(1-methylpiperazin-2-yl)pyrimidine |
1540956-91-9 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1859268-10g |
5-(1-methylpiperazin-2-yl)pyrimidine |
1540956-91-9 | 10g |
$5897.0 | 2023-09-18 | ||
Enamine | EN300-1859268-1g |
5-(1-methylpiperazin-2-yl)pyrimidine |
1540956-91-9 | 1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1859268-5g |
5-(1-methylpiperazin-2-yl)pyrimidine |
1540956-91-9 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1859268-0.05g |
5-(1-methylpiperazin-2-yl)pyrimidine |
1540956-91-9 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1859268-0.1g |
5-(1-methylpiperazin-2-yl)pyrimidine |
1540956-91-9 | 0.1g |
$1207.0 | 2023-09-18 |
5-(1-methylpiperazin-2-yl)pyrimidine 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
5-(1-methylpiperazin-2-yl)pyrimidineに関する追加情報
Comprehensive Overview of 5-(1-methylpiperazin-2-yl)pyrimidine (CAS No. 1540956-91-9): Structure, Applications, and Research Insights
5-(1-methylpiperazin-2-yl)pyrimidine (CAS No. 1540956-91-9) is a heterocyclic compound featuring a pyrimidine core linked to a 1-methylpiperazine moiety. This unique structure positions it as a valuable intermediate in pharmaceutical and agrochemical research. The compound's molecular formula (C9H14N4) and hydrogen-bond acceptor/donor properties make it particularly relevant in drug discovery, especially for targeting kinase inhibitors and CNS-active molecules.
Recent trends in AI-driven drug design and fragment-based screening have amplified interest in 5-(1-methylpiperazin-2-yl)pyrimidine. Researchers frequently search for "piperazine-pyrimidine hybrids" or "small molecule modulators" due to their potential in treating neurodegenerative diseases and cancer. The compound's logP value (predicted ~1.2) and polar surface area (~50 Ų) align with Lipinski’s Rule of Five, enhancing its drug-likeness profile.
Synthetic routes to CAS 1540956-91-9 often involve Pd-catalyzed cross-coupling or nucleophilic substitution reactions. A 2023 study highlighted its role in optimizing selective serotonin reuptake inhibitors (SSRIs), addressing growing demand for mental health therapeutics. Analytical characterization via LC-MS and NMR spectroscopy confirms its stability under physiological pH, a critical factor for bioavailability studies.
Environmental and regulatory aspects of 5-(1-methylpiperazin-2-yl)pyrimidine are equally significant. With increasing focus on green chemistry, researchers explore solvent-free synthesis methods for this compound. Its low ecotoxicity (OECD 201 guidelines) makes it preferable over traditional halogenated intermediates, aligning with sustainable development goals.
In material science, the compound's π-conjugated system enables applications in organic semiconductors. Patent analyses reveal its incorporation in OLED materials, responding to the global push for energy-efficient displays. Computational studies using DFT calculations further predict its charge transport properties, opening avenues for flexible electronics research.
Quality control protocols for CAS 1540956-91-9 emphasize HPLC purity (>98%) and residual solvent monitoring. Storage recommendations typically specify argon atmosphere protection at -20°C to prevent oxidative degradation, a common query among laboratory technicians. Recent advancements in continuous flow chemistry have improved its scalable production while reducing process impurities.
The compound's structure-activity relationship (SAR) continues to inspire medicinal chemistry innovations. Its hydrogen bonding capacity and conformational flexibility are frequently cited in studies on allosteric modulators, particularly for GPCR targets. As precision medicine gains traction, derivatives of 5-(1-methylpiperazin-2-yl)pyrimidine are being investigated for personalized therapeutics in oncology and autoimmune disorders.
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